molecular formula C26H30N6O3S B11271688 1-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-N-(propan-2-yl)-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

1-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-N-(propan-2-yl)-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B11271688
M. Wt: 506.6 g/mol
InChI Key: WTUQEPQCQNAWKN-UHFFFAOYSA-N
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Description

1-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-N-(propan-2-yl)-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazoloquinazoline core, a carbamoylmethylsulfanyl group, and various alkyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-N-(propan-2-yl)-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Triazoloquinazoline Core: This is achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Carbamoylmethylsulfanyl Group: This step involves the reaction of the triazoloquinazoline intermediate with a carbamoylmethylsulfanyl reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of efficient catalysts, high-purity reagents, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-N-(propan-2-yl)-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-N-(propan-2-yl)-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-N-(propan-2-yl)-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in disease pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-N-(propan-2-yl)-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.

Properties

Molecular Formula

C26H30N6O3S

Molecular Weight

506.6 g/mol

IUPAC Name

1-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-5-oxo-N-propan-2-yl-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

InChI

InChI=1S/C26H30N6O3S/c1-6-11-31-24(35)19-9-8-18(23(34)27-15(2)3)13-21(19)32-25(31)29-30-26(32)36-14-22(33)28-20-10-7-16(4)12-17(20)5/h7-10,12-13,15H,6,11,14H2,1-5H3,(H,27,34)(H,28,33)

InChI Key

WTUQEPQCQNAWKN-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC(C)C)N3C1=NN=C3SCC(=O)NC4=C(C=C(C=C4)C)C

Origin of Product

United States

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